N,N-Dibenzyl-N'-naphthalen-2-ylurea

Description

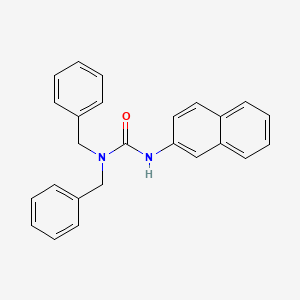

N,N-Dibenzyl-N'-naphthalen-2-ylurea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom and a naphthalen-2-yl group on the adjacent nitrogen. Structurally, it belongs to the urea family, where the carbonyl group (C=O) is flanked by two amine groups.

For example, N,N-dibenzyl-N'-methyl-N'-phenylurea (a structurally related compound) is prepared using substituted amines and isocyanates under coupling conditions, often employing reagents like DCC (dicyclohexylcarbodiimide) to facilitate urea bond formation .

Properties

CAS No. |

86764-80-9 |

|---|---|

Molecular Formula |

C25H22N2O |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

1,1-dibenzyl-3-naphthalen-2-ylurea |

InChI |

InChI=1S/C25H22N2O/c28-25(26-24-16-15-22-13-7-8-14-23(22)17-24)27(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-17H,18-19H2,(H,26,28) |

InChI Key |

LAEAMQFOYHDJID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-naphthalen-2-ylurea typically involves the reaction of naphthalen-2-yl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N,N-Dibenzyl-N’-naphthalen-2-ylurea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-naphthalen-2-ylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The benzyl and naphthalen-2-yl groups can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N,N-Dibenzyl-N’-naphthalen-2-ylurea has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-naphthalen-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Physical Properties :

Spectroscopic Features :

- IR Spectroscopy : Expected peaks include ν(C=O) ~1640–1680 cm⁻¹ and ν(N–H) ~3200–3300 cm⁻¹, consistent with urea derivatives .

- NMR Spectroscopy : The naphthalen-2-yl group would display aromatic protons in the δ 7.2–8.5 ppm range (¹H NMR), while benzyl groups would show characteristic peaks near δ 4.5–5.0 ppm (N–CH₂–Ph) .

Comparison with Similar Compounds

Substituted ureas exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of N,N-Dibenzyl-N'-naphthalen-2-ylurea and structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Solubility :

- Bulky aromatic groups (e.g., naphthalenyl, benzyl) reduce solubility in polar solvents due to increased hydrophobicity. For example, this compound is likely less soluble than N-(2-methoxyphenyl)-N'-naphthalen-2-ylurea, where the methoxy group enhances polarity .

- Thiourea analogs (e.g., 1-Benzoyl-3-[(2-benzylsulfanyl)phenyl]thiourea) exhibit higher solubility in aprotic solvents due to sulfur's polarizability .

Hydrogen-Bonding and Crystallinity: Ureas with strong hydrogen-bond donors (e.g., N–H groups) form stable crystalline networks. The naphthalen-2-yl group in the target compound may promote π-π stacking, enhancing thermal stability . Thioureas (e.g., N,N-dibenzyl-N'-(furan-2-carbonyl)thiourea) show distinct hydrogen-bonding patterns, with ν(C=S) ~1250–1350 cm⁻¹ in IR, differentiating them from ureas .

Biological Activity: Urea derivatives with electron-withdrawing groups (e.g., nitro in triazolyl acetamides ) often exhibit enhanced bioactivity.

Synthetic Flexibility :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, as seen in triazolyl acetamide synthesis , could be adapted to introduce heterocyclic substituents into urea backbones for tailored applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.